molecular formula C6H13NO3S B13321753 3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione

3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione

Cat. No.: B13321753
M. Wt: 179.24 g/mol
InChI Key: MLIULSKENITCQW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione is a unique chemical compound characterized by its thietane ring structure, which includes an aminomethyl and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-mercaptopropionate with formaldehyde and ammonia, followed by cyclization to form the thietane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated structure.

    Substitution: The aminomethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the thietane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-3-methoxy-1lambda6-thietane-1,1-dione
  • 3-(Aminomethyl)-3-propoxy-1lambda6-thietane-1,1-dione
  • 3-(Aminomethyl)-3-butoxy-1lambda6-thietane-1,1-dione

Uniqueness

3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(3-ethoxy-1,1-dioxothietan-3-yl)methanamine

InChI

InChI=1S/C6H13NO3S/c1-2-10-6(3-7)4-11(8,9)5-6/h2-5,7H2,1H3

InChI Key

MLIULSKENITCQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CS(=O)(=O)C1)CN

Origin of Product

United States

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